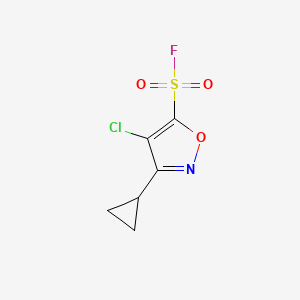![molecular formula C23H27N3O2 B2962719 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide CAS No. 1214640-64-8](/img/structure/B2962719.png)
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide is a complex organic compound with interesting properties and potential applications in scientific research. This compound features a benzyloxyphenyl group, an amino group, a cyanocyclohexyl group, and a propanamide backbone, making it a multifaceted molecule in terms of reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis can involve the initial formation of 4-(benzyloxy)aniline, which then reacts with 1-cyanocyclohexylamine to form an intermediate compound. This intermediate undergoes further reactions with propanoyl chloride under specific conditions (e.g., temperature control, use of solvents like dichloromethane) to yield the final product.
Route 2: An alternative route involves the direct coupling of 4-(benzyloxy)phenylamine with a preformed N-(1-cyanocyclohexyl)propanamide derivative using a coupling agent such as EDCI or DCC in an appropriate solvent like DMF.
Industrial Production Methods:
The industrial synthesis might employ continuous flow chemistry techniques to optimize reaction conditions and yield. This method can help in scaling up the production while maintaining consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidative cleavage, potentially forming a phenolic derivative and benzaldehyde.
Reduction: The cyanocyclohexyl group can be reduced to an aminocyclohexyl group under hydrogenation conditions.
Substitution: The phenyl ring allows for electrophilic aromatic substitution, introducing various substituents such as nitro groups or halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used.
Reduction: Catalysts like palladium on carbon or nickel are common under hydrogen gas.
Substitution: Conditions vary, but usually involve Lewis acids like AlCl3 or FeCl3 for halogenation.
Major Products Formed:
Oxidation of the benzyloxy group can produce benzoquinone derivatives.
Reduction of the cyano group results in primary amines.
Substitution on the phenyl ring can lead to various functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a starting material or intermediate in organic synthesisBiology: May act as a precursor to biologically active molecules or probes in biochemical assays. Medicine: Industry: Possible use in the manufacturing of advanced materials, such as polymers or coatings with specific properties.
Wirkmechanismus
Mechanism: The compound's action mechanism depends on its application. In drug discovery, it might interact with specific molecular targets such as enzymes or receptors, altering their activity. Molecular Targets and Pathways: Potential targets include protein kinases, G-protein coupled receptors, or other macromolecules essential for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: Compared to other N-substituted propanamides or cyanocyclohexyl derivatives, 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide features a unique combination of functional groups. This makes it versatile in synthesis and applications. List of Similar Compounds: Examples include N-(1-cyanocyclohexyl)acetamide, 4-(benzyloxy)aniline derivatives, and other substituted propanamides. The presence of the benzyloxyphenyl group and the cyanocyclohexyl moiety differentiates it from simpler analogs.
Was this detailed enough for you? What other specifics are you seeking?
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-phenylmethoxyanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-18(22(27)26-23(17-24)14-6-3-7-15-23)25-20-10-12-21(13-11-20)28-16-19-8-4-2-5-9-19/h2,4-5,8-13,18,25H,3,6-7,14-16H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVZFPDTGDIKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962637.png)
![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)
![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)
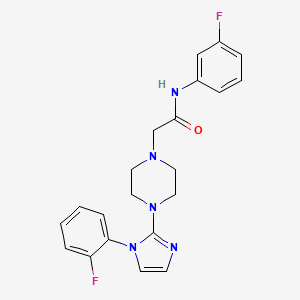
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2962642.png)
![Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2962643.png)
![N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2962644.png)
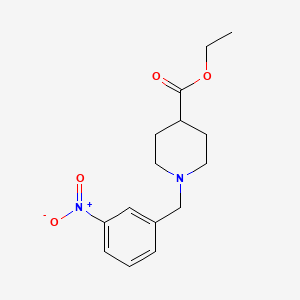
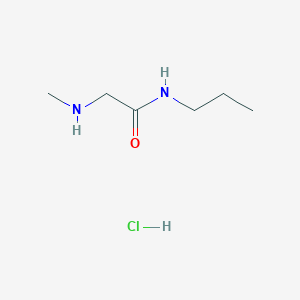
![N-cyclopentyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2962650.png)
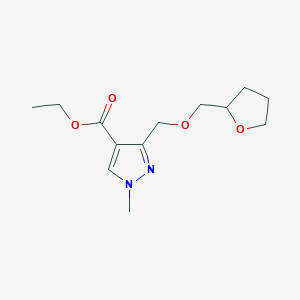
![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2962653.png)
![2-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2962656.png)
